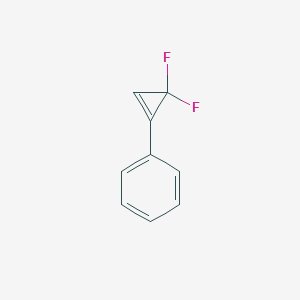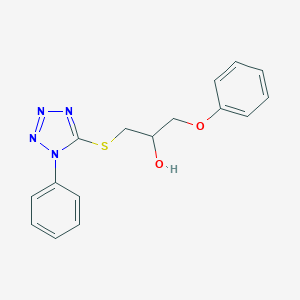
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTSP, and it is a sulfanyl alcohol derivative of tetrazole. PTSP has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of PTSP is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme. PTSP is thought to bind to the enzyme through its tetrazole ring and form a complex that inhibits the enzyme's activity.
Effets Biochimiques Et Physiologiques
PTSP has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, PTSP has been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that PTSP may have neuroprotective effects and could potentially be used as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTSP for lab experiments is its high yield synthesis method, which makes it readily available for research purposes. However, one limitation of PTSP is its potential toxicity, which requires careful handling and experimentation.
Orientations Futures
There are several potential future directions for research on PTSP. One area of interest is the development of PTSP-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the exploration of PTSP's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, PTSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, enzyme-inhibiting properties, and potential therapeutic effects make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of PTSP involves the reaction of 1-phenyltetrazole-5-thiol with 1-chloro-3-(phenoxymethyl)propan-2-ol in the presence of a base. This reaction results in the formation of PTSP as a white solid with a high yield.
Applications De Recherche Scientifique
PTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of PTSP is in the field of enzyme inhibition. PTSP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects.
Propriétés
Numéro CAS |
133506-57-7 |
|---|---|
Nom du produit |
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
Formule moléculaire |
C16H16N4O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-22-15-9-5-2-6-10-15)12-23-16-17-18-19-20(16)13-7-3-1-4-8-13/h1-10,14,21H,11-12H2 |
Clé InChI |
SQJDUZFJPBJXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
Synonymes |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanyl-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



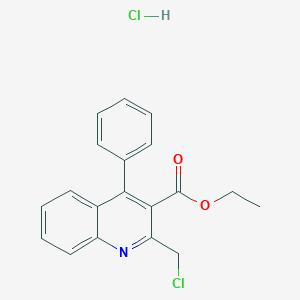
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
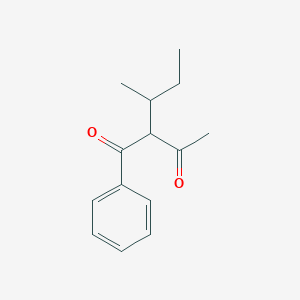
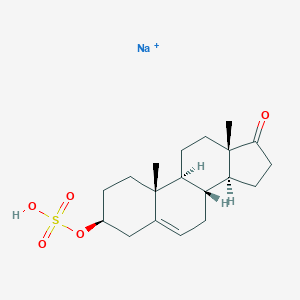
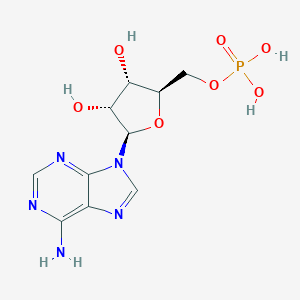
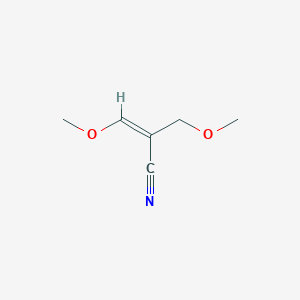
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
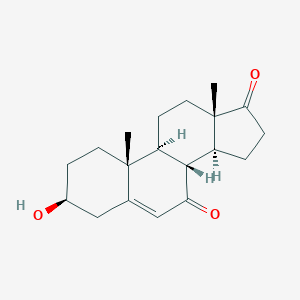
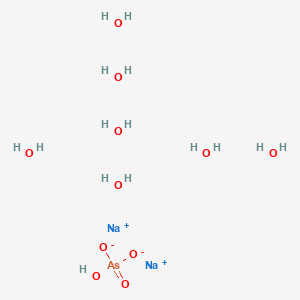
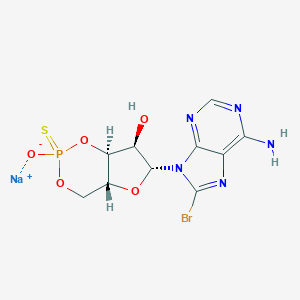
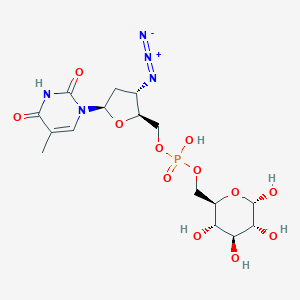
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
